2,2-Dimethyl-5-propanoylcyclopentan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-propanoylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-4-8(11)7-5-6-10(2,3)9(7)12/h7H,4-6H2,1-3H3 |
InChI Key |
FGJVOUGMTNEBIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCC(C1=O)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,2 Dimethyl 5 Propanoylcyclopentan 1 One
Retrosynthetic Analysis and Disconnection Pathways for 2,2-Dimethyl-5-propanoylcyclopentan-1-one
Retrosynthetic analysis of this compound reveals several logical disconnection points that inform potential forward synthetic routes. The primary disconnections involve the carbon-carbon bonds that form the cyclopentanone (B42830) ring and the bond connecting the propanoyl group to the carbocycle.
A primary disconnection across the C1-C5 and C2-C3 bonds suggests a [2+2+1] cycloaddition, pointing towards a Pauson-Khand type reaction . This would involve the reaction of an appropriately substituted alkyne and alkene with a source of carbon monoxide.
Alternatively, disconnection of the C1-C5 bond suggests an intramolecular condensation of a dicarbonyl compound. If the disconnection leads to a 1,6-diketone precursor, an intramolecular aldol (B89426) condensation is a plausible pathway. If the disconnection leads to a diester, a Dieckmann condensation followed by alkylation and decarboxylation would be a viable strategy.
Finally, disconnection of the propanoyl group from the cyclopentanone ring suggests a late-stage functionalization approach. This would involve the synthesis of a 2,2-dimethylcyclopentanone (B1329810) intermediate, followed by the introduction of the propanoyl group at the C5 position. This final step would require careful consideration of stereoselectivity.
Established Cyclization Approaches for the Formation of the Cyclopentanone Core
The construction of the central cyclopentanone ring is a critical step in the synthesis of this compound. Several powerful cyclization reactions are well-suited for this purpose.
Intramolecular Aldol Condensations
The intramolecular aldol condensation is a robust method for the formation of cyclic ketones from dicarbonyl precursors. libretexts.orgmasterorganicchemistry.comyoutube.com For the synthesis of a five-membered ring, a 1,6-diketone is the required starting material. libretexts.org In the context of the target molecule, a plausible precursor would be 4,4-dimethylnonane-2,8-dione .
The mechanism involves the formation of an enolate at one of the carbonyl groups, which then acts as a nucleophile, attacking the other carbonyl group to form a five-membered ring. Subsequent dehydration of the resulting aldol adduct would yield a cyclopentenone, which could then be reduced to the desired cyclopentanone. The formation of five- and six-membered rings is generally favored in intramolecular aldol condensations due to their inherent thermodynamic stability. libretexts.org
| Precursor | Reaction | Product Core | Key Considerations |
| 4,4-dimethylnonane-2,8-dione | Intramolecular Aldol Condensation | 2,2-dimethylcyclopentanone | Regioselectivity of enolate formation. |
Dieckmann Condensation and Related Cyclizations
The Dieckmann condensation is an intramolecular version of the Claisen condensation, providing an effective route to cyclic β-keto esters from diesters. organic-chemistry.orgwikipedia.orgyoutube.com This method is particularly effective for the synthesis of 5- and 6-membered rings. wikipedia.org A suitable starting material for the synthesis of the 2,2-dimethylcyclopentanone core would be diethyl 3,3-dimethylheptanedioate .
The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of an enolate that subsequently attacks the other ester group to form the cyclic β-keto ester. organic-chemistry.orgyoutube.com This intermediate can then be hydrolyzed and decarboxylated to yield the corresponding cyclopentanone. A subsequent acylation step would be necessary to introduce the propanoyl group.
| Precursor | Reaction | Intermediate | Key Considerations |
| Diethyl 3,3-dimethylheptanedioate | Dieckmann Condensation | Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate | Control of self-condensation; subsequent acylation required. |
Pauson–Khand Type Reactions
The Pauson–Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.govorganic-chemistry.orgthieme-connect.deuwindsor.ca This reaction can be performed in both an intermolecular and intramolecular fashion. For the synthesis of this compound, an intermolecular approach could involve the reaction of 3,3-dimethyl-1-pentyne with propene and a carbon monoxide source, typically mediated by a cobalt carbonyl complex. wikipedia.orgnih.gov
The regioselectivity of the Pauson-Khand reaction is a key consideration, and in many cases, the larger substituent on the alkyne ends up adjacent to the carbonyl group in the product. The initial product of this reaction would be a cyclopentenone, which would require subsequent reduction to the saturated cyclopentanone and introduction of the propanoyl group.
| Reactants | Reaction | Product Core | Key Considerations |
| 3,3-dimethyl-1-pentyne, propene, CO | Pauson-Khand Reaction | 2,2-dimethyl-5-propyl-cyclopentenone | Regioselectivity, potential for side reactions. |
Strategies for Stereoselective Introduction of Alkyl and Acyl Moieties
The introduction of the propanoyl group at the C5 position of the 2,2-dimethylcyclopentanone core requires careful control of stereochemistry, as this creates a new stereocenter.
Diastereoselective Synthesis of the Propanoyl Group
Achieving a diastereoselective synthesis of the propanoyl group can be approached through several methods. One common strategy involves the use of chiral auxiliaries to direct the approach of an electrophile to a pre-formed enolate. Alternatively, substrate-controlled diastereoselection can be employed, where the existing stereochemistry of a chiral starting material influences the stereochemical outcome of subsequent reactions.
| Strategy | Method | Key Factor |
| Diastereoselective Acylation | Use of Chiral Auxiliary | Steric hindrance from the auxiliary directing the electrophile. |
| Substrate-Controlled Diastereoselection | Acylation of a chiral cyclopentanone enolate | The existing stereocenter(s) on the ring directing the approach of the acylating agent. |
Enantioselective Methodologies for Chiral Centers (if applicable)
The structure of this compound possesses a chiral center at the C-5 position. Therefore, the development of enantioselective synthetic methods is crucial for obtaining specific stereoisomers. As the direct enantioselective propanoylation of 2,2-dimethylcyclopentanone is not described, principles from related enantioselective α-functionalizations of ketones can be applied.
One established strategy involves the use of chiral auxiliaries. A chiral auxiliary, temporarily attached to the cyclopentanone, can direct the incoming propanoyl group to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantioenriched target compound. N-amino cyclic carbamates are examples of auxiliaries that have been successfully used for the enantioselective α-alkylation of ketones and could potentially be adapted for acylation.
A more direct and atom-economical approach is the use of catalytic enantioselective methods. This involves a chiral catalyst that interacts with the substrate to create a chiral environment, favoring the formation of one enantiomer over the other. The following subsections will explore modern catalytic approaches, including organocatalysis and transition metal catalysis, which are at the forefront of enantioselective synthesis.
Modern Catalytic Methods in the Formation of Substituted Cyclopentanones
Modern synthetic chemistry offers powerful catalytic tools for the construction of complex molecules like substituted cyclopentanones with high efficiency and selectivity. These methods often operate under mild conditions and can provide access to chiral products.
Organocatalysis in Cyclopentanone Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For the enantioselective synthesis of this compound, a chiral organocatalyst could be employed to mediate the α-acylation of 2,2-dimethylcyclopentanone.
Chiral secondary amines, such as proline and its derivatives, are well-known organocatalysts that can activate ketones through the formation of a chiral enamine intermediate. This enamine can then react with an electrophilic acylating agent. The stereochemistry of the final product is controlled by the chiral catalyst, which shields one face of the enamine, directing the electrophile to the other. While widely used for α-alkylation and other additions, the adaptation of this methodology to α-acylation presents challenges such as catalyst acylation. However, advancements in catalyst design are addressing these issues.
An alternative organocatalytic approach could be a cascade reaction to construct the substituted cyclopentanone ring itself in an enantioselective manner. For instance, a double Michael addition reaction catalyzed by a chiral organocatalyst could potentially assemble a polysubstituted cyclopentanone from acyclic precursors, embedding the desired stereochemistry at the C-5 position from the outset.
| Catalyst Type | Potential Application in Synthesis | Expected Outcome |
| Chiral Proline Derivatives | Enantioselective α-acylation of 2,2-dimethylcyclopentanone | Enantioenriched this compound |
| Chiral Diphenylprolinol Silyl Ether | Enantioselective cascade Michael-alkylation | Construction of a chiral cyclopentanone core |
Transition Metal-Catalyzed Coupling and Cycloaddition Reactions
Transition metal catalysis offers a versatile toolkit for the formation of C-C bonds, including those in substituted cyclopentanones. For the synthesis of this compound, transition metal catalysts could be employed in the key α-acylation step.
Palladium and nickel complexes are known to catalyze the α-arylation and α-alkylation of ketones. An analogous enantioselective α-acylation could be envisioned. This would likely involve the reaction of a pre-formed enolate of 2,2-dimethylcyclopentanone, or its silyl enol ether derivative, with a propanoylating agent in the presence of a chiral transition metal complex. The chiral ligands coordinated to the metal center would be responsible for inducing asymmetry.
Another powerful transition metal-catalyzed method for constructing cyclopentanone rings is the Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. While not directly applicable to the final acylation step, this and other cycloaddition reactions represent modern strategies for the initial construction of highly functionalized cyclopentanone cores, which could then be further elaborated to the target molecule.
| Metal Catalyst | Ligand Type | Potential Reaction |
| Palladium(II) | Chiral Phosphine Ligands (e.g., BINAP) | Enantioselective α-acylation of a ketone enolate |
| Nickel(II) | Chiral Diamine or Biphosphine Ligands | Enantioselective cross-coupling of an enolate with a propanoyl electrophile |
| Copper(I) | Chiral Bis(phosphine) Dioxides | Enantioselective arylation of silyl enol ethers (principle adaptable to acylation) |
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. These principles can be integrated into the proposed synthetic routes in several ways.
Use of Safer Solvents and Reagents: Traditional enolate chemistry often employs hazardous solvents like tetrahydrofuran (THF) and strong, pyrophoric bases like LDA. Green chemistry encourages the exploration of safer alternatives. For instance, the use of greener solvents such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even solvent-free conditions where feasible, would reduce the environmental impact. The development of catalytic methods that can operate in less hazardous solvents is a key area of green chemistry research.
Catalysis: As discussed in the previous sections, the use of catalysts, particularly organocatalysts and transition metal catalysts, is a cornerstone of green chemistry. Catalytic reactions reduce the amount of waste generated compared to stoichiometric methods and can enable reactions to proceed under milder conditions, thus saving energy. The development of recyclable catalysts would further enhance the green credentials of the synthesis.
Renewable Feedstocks: While the proposed synthesis likely starts from petroleum-derived materials, a long-term green chemistry goal would be to source starting materials from renewable feedstocks. For instance, cyclopentanone itself can be derived from biomass, which could then be functionalized to produce the target molecule.
| Green Chemistry Principle | Application to the Proposed Synthesis |
| Atom Economy | Use of propanoic anhydride over propanoyl chloride; catalytic approaches. |
| Safer Solvents | Replacement of hazardous solvents like THF with greener alternatives (e.g., 2-MeTHF, CPME). |
| Catalysis | Employing organocatalysts or transition metal catalysts for the acylation step to reduce waste and energy consumption. |
| Renewable Feedstocks | Exploring synthetic routes starting from biomass-derived cyclopentanone. |
Chemical Reactivity and Transformation Studies of 2,2 Dimethyl 5 Propanoylcyclopentan 1 One
Reactivity of the Ketone Functionality within the Cyclopentanone (B42830) Ring
The ketone at the C1 position of the cyclopentanone ring is subject to significant steric hindrance due to the adjacent gem-dimethyl group at C2 and the propanoyl substituent at C5. This steric congestion plays a crucial role in modulating its reactivity, particularly in nucleophilic addition reactions and enolate formation.
Nucleophilic addition to the cyclopentanone carbonyl is a fundamental transformation, typically converting the ketone into a tertiary alcohol. organic-chemistry.org The approach of the nucleophile is heavily influenced by the steric bulk of the substituents on the ring. The gem-dimethyl group at C2 and the propanoyl group at C5 create a crowded environment, forcing nucleophiles to approach from the less hindered face of the planar carbonyl group.
This facial selectivity leads to predictable stereochemical outcomes. For instance, reduction with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride would be expected to deliver the hydride ion to the less sterically encumbered face, resulting in the formation of the corresponding alcohol with a specific stereochemistry. The stereoselectivity can be influenced by the choice of reagent and reaction conditions.
Table 1: Predicted Products of Nucleophilic Addition to the Cyclopentanone Carbonyl
| Nucleophile/Reagent | Reagent Type | Predicted Product |
| Sodium Borohydride (NaBH₄) | Hydride Reagent | 2,2-Dimethyl-5-propanoylcyclopentan-1-ol |
| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reagent | 1,2,2-Trimethyl-5-propanoylcyclopentan-1-ol |
| Phenyllithium (C₆H₅Li) | Organolithium Reagent | 1-Phenyl-2,2-dimethyl-5-propanoylcyclopentan-1-ol |
| Sodium Cyanide (NaCN) / H⁺ | Cyanide Nucleophile | 1-Hydroxy-2,2-dimethyl-5-propanoylcyclopentane-1-carbonitrile |
The cyclopentanone moiety possesses two non-equivalent α-carbons, C3 and C5, capable of forming enolates upon deprotonation. The regioselectivity of enolate formation is dictated by the reaction conditions, leading to either the kinetic or thermodynamic product.
Kinetic Enolate: Deprotonation at the less substituted and more accessible C3 methylene (B1212753) position using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) would yield the kinetic enolate.
Thermodynamic Enolate: Using a smaller base like sodium ethoxide at higher temperatures allows for equilibration, leading to the more substituted and thermodynamically stable enolate at the C5 methine position. The acidity of the C5 proton is also enhanced by the inductive effect of the adjacent propanoyl carbonyl group.
These distinct enolates can then be trapped with various electrophiles in alkylation, acylation, or condensation reactions to form new carbon-carbon bonds at specific positions.
Table 2: Regioselective Enolate Reactions of the Cyclopentanone Ring
| Reaction Type | Base/Conditions | Electrophile | Predicted Major Product |
| Kinetic Alkylation | LDA, -78 °C | Iodomethane (CH₃I) | 3,3-Dimethyl-2-propanoyl-5-methylcyclopentan-1-one |
| Thermodynamic Alkylation | NaOEt, 25 °C | Benzyl Bromide (BnBr) | 2-Benzyl-5,5-dimethyl-2-propanoylcyclopentan-1-one |
| Acylation (Kinetic) | LDA, -78 °C | Acetyl Chloride (CH₃COCl) | 3-Acetyl-2,2-dimethyl-5-propanoylcyclopentan-1-one |
The Baeyer-Villiger oxidation converts cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org The regioselectivity of this reaction is determined by the migratory aptitude of the neighboring carbon atoms. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > primary alkyl. sigmaaldrich.com
In the case of 2,2-dimethyl-5-propanoylcyclopentan-1-one, the carbonyl at C1 is flanked by a quaternary carbon (C2) and a tertiary carbon (C5). Due to the higher migratory aptitude of the tertiary carbon, the C5 atom is expected to migrate preferentially, leading to the formation of a specific δ-lactone. This reaction provides a powerful method for ring expansion and functional group transformation.
Table 3: Baeyer-Villiger Oxidation of the Cyclopentanone Moiety
| Oxidizing Agent | Predicted Major Product |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 3,3-Dimethyl-6-propanoyl-oxepan-2-one |
| Peroxyacetic acid (CH₃CO₃H) | 3,3-Dimethyl-6-propanoyl-oxepan-2-one |
| Hydrogen Peroxide (H₂O₂) / Lewis Acid | 3,3-Dimethyl-6-propanoyl-oxepan-2-one |
Chemical Transformations Involving the Propanoyl Side Chain
The ketone of the propanoyl side chain offers a second site for chemical modification. Being less sterically hindered compared to the ring ketone, it can sometimes be targeted selectively.
The methylene group (–CH₂–) alpha to the propanoyl carbonyl is acidic and can be deprotonated to form an enolate. This enolate can participate in alpha-substitution reactions, allowing for the introduction of various functional groups. This provides a route to synthesize derivatives with modified side chains, which can be useful for building more complex molecular architectures.
Table 4: Alpha-Substitution Reactions on the Propanoyl Side Chain
| Base | Electrophile | Predicted Product |
| Sodium Ethoxide (NaOEt) | N-Bromosuccinimide (NBS) | 5-(2-Bromopropanoyl)-2,2-dimethylcyclopentan-1-one |
| Lithium Diisopropylamide (LDA) | Ethyl Iodide (CH₃CH₂I) | 5-(2-Methylpentanoyl)-2,2-dimethylcyclopentan-1-one |
| Potassium tert-butoxide (t-BuOK) | Benzaldehyde (PhCHO) | 5-(3-Hydroxy-2-methyl-3-phenylpropanoyl)-2,2-dimethylcyclopentan-1-one (Aldol Product) |
The addition of powerful carbon nucleophiles like Grignard or organolithium reagents to the propanoyl ketone results in the formation of a tertiary alcohol on the side chain. masterorganicchemistry.comyoutube.com Due to the lower steric hindrance of the side-chain carbonyl compared to the ring carbonyl, selective reaction at this site is often possible, especially under kinetic control (e.g., at low temperatures). acs.org This chemoselectivity allows for the precise modification of one ketone group while leaving the other intact for subsequent transformations.
Table 5: Selective Addition of Organometallic Reagents to the Propanoyl Ketone
| Organometallic Reagent | Predicted Product (after acidic workup) |
| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 5-(3-Ethyl-3-hydroxypentanoyl)-2,2-dimethylcyclopentan-1-one |
| n-Butyllithium (n-BuLi) | 5-(4-Hydroxy-4-propylheptanoyl)-2,2-dimethylcyclopentan-1-one |
| Phenylmagnesium Bromide (PhMgBr) | 5-(1-Hydroxy-1-phenylpropyl)-2,2-dimethylcyclopentan-1-one |
Ring-Opening, Ring-Contraction, and Ring-Expansion Reactions of the Cyclopentanone Scaffold
The cyclopentanone core of this compound is susceptible to several classes of ring modification reactions.
Ring-Opening Reactions: One of the most common ring-opening reactions for cyclic ketones is the Baeyer-Villiger oxidation. Treatment of the cyclopentanone with a peroxy acid (e.g., m-CPBA) would likely lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a six-membered lactone (a cyclic ester). Due to the substitution pattern, two potential lactone products could be formed, and the regioselectivity would depend on the migratory aptitude of the adjacent carbon atoms.
Ring-Contraction Reactions: Ring contraction of cyclic ketones can often be achieved through a Favorskii rearrangement. researchgate.netharvard.edu This reaction typically involves the treatment of an α-halo ketone with a base. For this compound, this would first require selective halogenation at the C5 position (alpha to the ring carbonyl). Subsequent treatment with a base, such as sodium hydroxide (B78521), would generate a cyclopropanone (B1606653) intermediate, which would then undergo nucleophilic ring-opening by the hydroxide to yield a substituted cyclobutanecarboxylic acid. The presence of the gem-dimethyl group at the C2 position would influence the stability and formation of the required enolates. harvard.edu
Ring-Expansion Reactions: Ring expansion of a cyclopentanone to a cyclohexanone (B45756) derivative can be accomplished through various methods, such as the Tiffeneau-Demjanov rearrangement. This process would involve converting the ketone into a cyanohydrin, followed by reduction of the nitrile to a primary amine, and then diazotization with nitrous acid. The resulting diazonium salt is unstable and can undergo rearrangement with concomitant expansion of the ring to form a six-membered carbocation intermediate, which would then be captured to form a cyclohexanone. youtube.comyoutube.comyoutube.com The substitution on the ring would influence the migratory patterns and the final structure of the expanded product.
Table 1: Potential Ring Modification Reactions
| Reaction Type | Reagents | Potential Product Class | Key Intermediate |
|---|---|---|---|
| Ring-Opening | Peroxy acid (e.g., m-CPBA) | Lactone | Criegee intermediate |
| Ring-Contraction | 1. Halogenating agent 2. Base (e.g., NaOH) | Cyclobutanecarboxylic acid | Cyclopropanone |
| Ring-Expansion | 1. HCN 2. Reducing agent 3. NaNO₂, HCl | Substituted cyclohexanone | Diazonium salt / Carbocation |
Investigating Rearrangement Reactions of this compound
Beyond modifications of the ring size, the structure of this compound is amenable to other types of skeletal rearrangements, often catalyzed by acid or base.
Under acidic conditions, the 1,3-dicarbonyl-like functionality could facilitate rearrangements such as the pinacol (B44631) rearrangement if a suitable vicinal diol precursor were formed. msu.edu For instance, reduction of one carbonyl followed by dehydration could generate a carbocation intermediate, which might trigger a 1,2-alkyl shift. The gem-dimethyl group at the C2 position could potentially migrate, leading to a rearranged carbon skeleton. msu.edu
Another possibility is an acid-catalyzed self-condensation reaction (an intramolecular aldol (B89426) reaction) followed by dehydration. Tautomerization to form an enol at the propanoyl side chain could allow for an intramolecular attack on the ring carbonyl. While this would form a new ring rather than a simple rearrangement of the existing one, subsequent bond cleavage and rearrangement could lead to complex bicyclic structures.
Table 2: Potential Rearrangement Pathways
| Reaction Name | Conditions | Key Feature | Expected Outcome |
|---|---|---|---|
| Pinacol-type Rearrangement | Acidic, from diol precursor | Carbocation intermediate formation | Migration of an alkyl group (e.g., methyl) to an adjacent carbocation center |
| Acid-Catalyzed Condensation | Strong Acid, Heat | Intramolecular aldol reaction | Formation of a bicyclic enone system |
Chemo-, Regio-, and Stereoselectivity in Complex Reactions of this compound
The presence of two distinct carbonyl groups and multiple stereocenters (chiral centers) in this compound introduces significant challenges and opportunities in terms of chemical selectivity.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, a key challenge would be the selective reaction of either the ring ketone or the side-chain ketone.
Reduction: The use of sterically hindered reducing agents (e.g., L-Selectride) might selectively reduce the less hindered propanoyl ketone over the more sterically crowded cyclopentanone. Conversely, a less hindered reagent like sodium borohydride might show less selectivity.
Enolate Formation: The acidity of the protons alpha to each carbonyl group differs. The C5 proton is adjacent to two carbonyls, making it the most acidic and the likely site of deprotonation with a mild base. Using a strong, kinetically controlled base (like Lithium Diisopropylamide, LDA) at low temperatures could potentially allow for the selective formation of the enolate from the propanoyl methyl group.
Regioselectivity: Regioselectivity is critical in reactions like alkylation or halogenation after enolate formation. As mentioned, the C5 position is the most likely site for deprotonation, meaning subsequent reactions with electrophiles would predominantly occur at this position.
Stereoselectivity: The molecule has chiral centers at C5 and potentially at the carbon bearing the propanoyl group, depending on its synthesis. Any reaction at these centers or adjacent to them could proceed with stereoselectivity.
Nucleophilic Addition: The addition of a nucleophile to either carbonyl group could be influenced by the existing stereocenters. The gem-dimethyl group and the propanoyl group create a specific steric environment that would likely direct incoming reagents to one face of the molecule over the other (diastereoselective addition).
Catalytic Hydrogenation: In a catalytic hydrogenation, the substrate would adsorb onto the catalyst surface from its least hindered face, leading to the delivery of hydrogen from that side, resulting in a specific stereoisomer of the corresponding diol.
The specific outcomes of these selective reactions would require experimental validation, as predictive models are based on general principles that can be influenced by the unique steric and electronic properties of the substrate. mdpi.com
Advanced Spectroscopic Characterization Techniques for 2,2 Dimethyl 5 Propanoylcyclopentan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Assignment
No published ¹H and ¹³C NMR data for 2,2-Dimethyl-5-propanoylcyclopentan-1-one are available.
Application of Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
There are no available 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound in the scientific literature.
Solvent and Temperature Effects on NMR Chemical Shifts and Coupling Constants
Research on the effects of solvent and temperature on the NMR spectra of this compound has not been found.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No high-resolution mass spectrometry data, and therefore no exact mass determination, for this compound is publicly available.
Hyphenated Techniques: GC-MS and LC-MS for Purity and Mixture Analysis
There are no published studies utilizing GC-MS or LC-MS for the analysis of this compound.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
No specific data available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophores
No specific data available.
Chiroptical Spectroscopic Methods (e.g., VCD, ECD) for Absolute Configuration Determination (if chiral forms are studied)
No specific data available.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
No specific data available.
Theoretical and Computational Investigations of 2,2 Dimethyl 5 Propanoylcyclopentan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
No published studies were identified that specifically detail the electronic structure and molecular properties of 2,2-Dimethyl-5-propanoylcyclopentan-1-one using quantum chemical calculations.
There are no available research articles or data presenting the results of Density Functional Theory (DFT) calculations to determine the ground state geometries and energies of this compound.
A search for higher-level electronic structure characterization of this compound using ab initio methods yielded no specific findings.
Conformational Analysis and Energy Landscape Mapping
Specific conformational analysis and energy landscape mapping for this compound are not documented in the current body of scientific literature.
There is no available data on the identification of stable conformers or the calculation of their relative stabilities for this compound.
No information is available regarding the computational modeling of pathways for conformational interconversion of this compound.
Computational Studies of Reaction Mechanisms and Kinetics
A thorough search for computational studies on the reaction mechanisms and kinetics involving this compound did not yield any specific results.
Transition State Localization and Reaction Pathway Determination
The study of chemical reactions involving this compound would computationally begin with locating the transition state (TS) for a given transformation. The transition state represents the highest energy point along a reaction coordinate and is characterized by being a first-order saddle point on the potential energy surface; it is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.
Methods such as Density Functional Theory (DFT) are commonly employed to optimize the geometry of the transition state. Functionals like B3LYP, paired with a suitable basis set (e.g., 6-31G(d)), would be used to model the electronic structure. Once a candidate TS is located, a frequency calculation is performed to confirm its identity. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Following the localization of the transition state, Intrinsic Reaction Coordinate (IRC) calculations would be performed. The IRC path connects the transition state to the reactants and products, thereby mapping out the complete reaction pathway and confirming that the identified TS indeed connects the desired chemical species. This process is crucial for understanding the mechanism of reactions such as enolate formation, aldol (B89426) reactions, or other transformations involving the carbonyl groups of this compound.
Prediction of Kinetic and Thermodynamic Control in Reactions
Many reactions can yield more than one product. Computational chemistry provides a framework to predict whether the product distribution is governed by kinetic or thermodynamic control.
Kinetic Control: At lower temperatures, reactions are typically irreversible, and the major product is the one that is formed the fastest. masterorganicchemistry.comyoutube.com This corresponds to the reaction pathway with the lowest activation energy (ΔG‡). The product formed via the lowest energy transition state is known as the kinetic product. masterorganicchemistry.com
Thermodynamic Control: At higher temperatures, the reverse reactions become significant, allowing an equilibrium to be established between the products. masterorganicchemistry.com Under these conditions, the major product will be the most stable one, i.e., the one with the lowest Gibbs free energy (G). This is referred to as the thermodynamic product.
For a reaction involving this compound that could lead to two different products (e.g., P1 and P2), computational chemists would calculate the Gibbs free energies of the transition states (TS1 and TS2) leading to each product and the Gibbs free energies of the products themselves.
Hypothetical Energy Profile for a Reaction of this compound
| Species | Calculated Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactant | 0.0 (Reference) |
| Transition State 1 (TS1) | +15.0 |
| Product 1 (P1) | -5.0 |
| Transition State 2 (TS2) | +18.0 |
In this hypothetical scenario, Product 1 would be the kinetic product because it is formed via the lower-energy transition state (15.0 kcal/mol vs. 18.0 kcal/mol). Product 2 would be the thermodynamic product, as it is more stable (-10.0 kcal/mol vs. -5.0 kcal/mol). Thus, the reaction would be predicted to favor P1 at low temperatures and P2 at high temperatures.
Prediction and Interpretation of Spectroscopic Data through Computational Methods
Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and structural elucidation of molecules.
Computational NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The typical procedure involves:
Optimizing the geometry of this compound at a reliable level of theory (e.g., B3LYP/6-31G(d)).
Performing a GIAO (Gauge-Independent Atomic Orbital) NMR calculation on the optimized structure using a larger basis set.
Referencing the calculated absolute shieldings to the shieldings of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain chemical shifts (δ).
Although no specific calculated data exists for this molecule, studies on similar structures, like other cyclopentenone derivatives, have shown that theoretical calculations can confirm experimental results. researchgate.net
Predicted ¹³C NMR Chemical Shifts for a Generic Cyclopentanone (B42830) Ring
| Carbon Atom Position | Typical Chemical Shift Range (ppm) |
|---|---|
| C=O (Carbonyl) | 200-220 |
| Cα to C=O | 35-50 |
Vibrational Frequency Calculations for IR and Raman Spectra
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations, typically performed using DFT, can predict the vibrational spectrum. The output provides the frequencies of the vibrational modes and their corresponding intensities (IR) or activities (Raman).
For this compound, key vibrational modes would include:
C=O stretching: Two distinct, strong absorptions would be expected in the IR spectrum, typically between 1700-1750 cm⁻¹, corresponding to the ketone on the cyclopentanone ring and the propanoyl group.
C-H stretching: Found in the 2850-3000 cm⁻¹ region.
CH₂/CH₃ bending: Occurring in the 1350-1470 cm⁻¹ range.
It is standard practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to correct for anharmonicity and other systematic errors in the computational method.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the explicit interactions of a molecule with its environment over time.
For this compound, an MD simulation would involve:
Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform).
Using a force field (a set of parameters describing the potential energy of the system) to calculate the forces on each atom.
Solving Newton's equations of motion to simulate the movement of all atoms over a period of nanoseconds or longer.
No Information Available for this compound
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no available scientific literature or data regarding its applications, derivatization, or use in chemical synthesis. The search did not yield any relevant results for this specific molecule.
The initial investigation sought to detail the role of this compound as a synthetic intermediate, explore its derivatization strategies, and outline its utilization in the synthesis of various molecular frameworks. Further inquiries into its potential applications in medicinal chemistry and materials science were also conducted. However, no research findings, publications, or database entries were found for this particular compound.
The search results did identify other, structurally distinct cyclopentanone derivatives, but none corresponded to the requested 2,2-dimethyl-5-propanoyl substitution pattern. This lack of information prevents the construction of a scientifically accurate article based on verifiable research.
Therefore, the requested article on the "Applications and Derivatization Strategies for this compound in Chemical Synthesis" cannot be generated due to the absence of any foundational data for this specific chemical entity.
Future Research Directions and Unexplored Avenues for 2,2 Dimethyl 5 Propanoylcyclopentan 1 One
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The presence of a stereocenter at the 5-position of the cyclopentanone (B42830) ring in 2,2-Dimethyl-5-propanoylcyclopentan-1-one necessitates the development of synthetic methodologies that can control its stereochemistry with precision. Future research in this area should prioritize the creation of highly enantioselective and diastereoselective routes to access specific stereoisomers of the compound.
Key research objectives in this domain would include:
Asymmetric Catalysis: The exploration of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to facilitate the enantioselective formation of the cyclopentanone ring or the introduction of the propanoyl side chain.
Chiral Pool Synthesis: The utilization of readily available chiral starting materials to construct the carbon skeleton of this compound in a stereodefined manner.
Substrate-Controlled Diastereoselective Reactions: The design of synthetic sequences where the existing stereochemistry of an intermediate directs the stereochemical outcome of subsequent transformations.
The successful development of such synthetic routes would not only provide access to enantiopure forms of the target molecule but also contribute to the broader field of asymmetric synthesis.
Investigation of Unprecedented Reactivity and Novel Rearrangement Phenomena
The unique structural features of this compound, including the sterically hindered gem-dimethyl group and the presence of two carbonyl functionalities, suggest the potential for unprecedented reactivity and novel molecular rearrangements. A thorough investigation into its chemical behavior under various reaction conditions could unveil new and exciting chemical transformations.
Potential areas of exploration include:
Intramolecular Reactions: Probing the possibility of intramolecular aldol (B89426) or Claisen-type reactions between the two carbonyl groups, which could lead to the formation of novel bicyclic or spirocyclic systems.
Photochemical Reactivity: Studying the behavior of the molecule upon exposure to light, which could induce unique photochemical rearrangements or cycloadditions.
Reactions with Novel Reagents: Exploring the reactivity of the compound with newly developed and highly reactive chemical reagents to uncover transformations not achievable with conventional methods.
The discovery of novel reactions and rearrangements would expand the synthetic utility of this compound and could lead to the synthesis of complex and previously inaccessible molecular architectures.
Advanced Machine Learning and AI Applications in Predictive Chemistry for the Compound
The integration of advanced machine learning (ML) and artificial intelligence (AI) offers a powerful approach to accelerate the understanding and prediction of the chemical properties and reactivity of this compound. By leveraging computational models, researchers can gain insights that would be time-consuming or difficult to obtain through traditional experimental methods.
Future research in this area could focus on:
Property Prediction: Developing ML models to accurately predict various physicochemical properties of the compound, such as its solubility, boiling point, and spectral data (e.g., NMR, IR).
Reactivity Prediction: Utilizing AI algorithms to forecast the outcome of chemical reactions involving this compound, including identifying potential products and predicting reaction yields.
De Novo Design: Employing generative AI models to design novel derivatives of the compound with desired properties for specific applications.
The application of ML and AI in the study of this molecule would not only enhance the efficiency of research but also pave the way for the rational design of new materials and functional molecules.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability
To enable the large-scale production and further investigation of this compound and its derivatives, the development of scalable and efficient synthesis methods is crucial. The integration of its synthesis into flow chemistry and automated platforms offers a promising solution to this challenge.
Key research directions in this area include:
Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the key synthetic steps, allowing for improved reaction control, enhanced safety, and higher throughput.
Automated Synthesis and Optimization: Implementing automated synthesis platforms that can perform multi-step syntheses of the compound and its analogs, coupled with real-time analysis and optimization of reaction conditions.
In-line Purification and Analysis: Integrating in-line purification and analytical techniques within the flow system to enable the continuous production of high-purity material.
The successful implementation of flow chemistry and automation would facilitate the transition from laboratory-scale synthesis to industrial-scale production, making this compound more accessible for a wider range of applications.
Discovery of New Catalytic Transformations for Functionalization and Derivatization
The development of new catalytic methods for the selective functionalization and derivatization of this compound would significantly expand its chemical space and potential applications. Catalysis offers a powerful tool for introducing new functional groups and modifying the molecular structure with high efficiency and selectivity.
Future research should focus on:
C-H Activation: Exploring catalytic systems that can selectively activate and functionalize the various C-H bonds present in the molecule, enabling the direct introduction of new substituents.
Cross-Coupling Reactions: Developing catalytic cross-coupling strategies to form new carbon-carbon and carbon-heteroatom bonds at specific positions of the cyclopentanone ring or the propanoyl side chain.
Asymmetric Functionalization: Designing chiral catalysts that can introduce new functional groups in a stereoselective manner, leading to the synthesis of a diverse range of chiral derivatives.
The discovery of new catalytic transformations would provide a versatile toolbox for the synthesis of a wide array of analogs of this compound with tailored properties.
Exploration of Non-Covalent Interactions and Supramolecular Chemistry with the Compound
The presence of polar carbonyl groups and a non-polar hydrocarbon framework in this compound suggests its potential to participate in a variety of non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The study of these interactions and the resulting supramolecular chemistry could lead to the development of new materials and molecular assemblies.
Potential research avenues in this area include:
Crystal Engineering: Investigating the solid-state packing of the compound and its derivatives to understand and control the formation of different crystal structures with desired properties.
Host-Guest Chemistry: Exploring the ability of the molecule to act as a guest or host in the formation of inclusion complexes with other molecules.
Self-Assembly: Studying the self-assembly of the compound into well-defined supramolecular structures, such as gels, liquid crystals, or nanoparticles.
A deeper understanding of the non-covalent interactions and supramolecular chemistry of this compound could open up new possibilities for its application in materials science, nanotechnology, and drug delivery.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,2-Dimethyl-5-propanoylcyclopentan-1-one to improve yield and purity?
- Methodology : Begin with cyclopentanone derivatives as a starting material. Employ regioselective alkylation and acylation reactions under inert atmospheres (e.g., nitrogen). Monitor reaction progress via TLC or GC-MS. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane. Optimize reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. Compare results with analogous syntheses of substituted cyclopentanones, such as 2-(Chlorodifluoroacetyl)cyclopentanone .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with databases for substituted cyclopentanones (e.g., δ ~2.1 ppm for methyl groups adjacent to ketones).
- IR : Identify carbonyl (C=O) stretching vibrations near 1700 cm and C-H bending modes for dimethyl groups.
- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Q. How should safety protocols for handling this compound be designed in a lab setting?
- Methodology : Follow guidelines from the IFRA Standards for structurally related cyclopentanones (e.g., 2-Heptylidene cyclopentan-1-one). Conduct a hazard assessment using the RIFM Safety Assessment framework, focusing on skin sensitization and inhalation risks . Implement engineering controls (fume hoods) and PPE (gloves, goggles).
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between experimental and computational data for this compound’s structure?
- Methodology :
- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve discrepancies in bond lengths or angles .
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data. Adjust basis sets or solvation models to align computational results with observed NMR/IR spectra .
Q. How can researchers validate the biological activity of this compound using structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing the propanoyl group with acetyl or benzoyl). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with steric/electronic parameters (Hammett constants). Use molecular docking to predict binding affinities to target proteins, referencing studies on similar cyclopentanone derivatives .
Q. What novel synthetic routes could bypass traditional limitations in preparing this compound?
- Methodology : Explore photochemical or microwave-assisted synthesis to reduce reaction times. Investigate asymmetric catalysis (e.g., chiral Lewis acids) to control stereochemistry. Compare yields and enantiomeric excess (ee) with conventional methods. Reference advances in synthesizing 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one for inspiration .
Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?
- Methodology : Use molecular dynamics (MD) simulations to study solubility and partition coefficients (logP). Validate predictions with experimental HPLC retention times or shake-flask tests. Apply QSPR models trained on cyclopentanone derivatives to estimate toxicity endpoints .
Data Presentation
Table 1 : Key Spectroscopic Data for this compound
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| -NMR | δ 1.05 (s, 6H, CH), δ 2.85 (m, 1H, CH) | Confirms dimethyl and propanoyl groups |
| IR | 1715 cm (C=O) | Ketone functional group |
| HRMS | [M+H] = 168.1150 | Molecular formula verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
